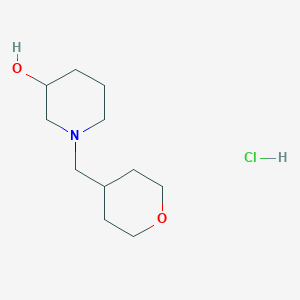

1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride

Descripción

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride is a secondary amine derivative featuring a piperidine ring substituted with a hydroxyl group at position 3 and a tetrahydro-2H-pyran-4-ylmethyl group at position 1. The compound is formulated as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or research applications. The tetrahydro-2H-pyran (THP) moiety contributes to its stereoelectronic properties, influencing receptor interactions and metabolic stability .

Propiedades

IUPAC Name |

1-(oxan-4-ylmethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c13-11-2-1-5-12(9-11)8-10-3-6-14-7-4-10;/h10-11,13H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNYJGVBSYELHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2CCOCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Grignard-Based Alkylation of Tetrahydro-2H-Pyran-4-carboxylates

Methyl magnesium chloride reacts with methyl tetrahydro-2H-pyran-4-carboxylate under anhydrous conditions to yield 1-(tetrahydro-2H-pyran-4-yl)ethanone. Key steps include:

- Reaction Conditions : Tetrahydrofuran (THF) solvent, -20°C, nitrogen atmosphere.

- Workup : Quenching with saturated ammonium chloride, extraction with methyl tert-butyl ether, and silica gel chromatography (petroleum ether/ethyl acetate).

- Yield : 75%.

Spectroscopic Validation :

Bromination of 1-(Tetrahydro-2H-Pyran-4-yl)Ethanone

Bromine in methanol at -10°C converts the acetyl group to α-bromo ketone, enabling subsequent displacement reactions:

Functionalization of Piperidin-3-ol

Hydroxyl Group Protection

Corey-Bakshi-Shibata reduction or tetrahydropyranyl (THP) protection ensures chemoselective alkylation:

Alkylation of Piperidine Nitrogen

Method A: Nucleophilic Substitution

- Electrophile : Tetrahydro-2H-pyran-4-ylmethyl iodide (synthesized from alcohol via Appel reaction).

- Base : Potassium carbonate in acetone.

- Yield : 65–81%.

Method B: Reductive Amination

- Aldehyde Intermediate : Tetrahydro-2H-pyran-4-ylmethyl aldehyde.

- Conditions : Sodium triacetoxyborohydride, dichloroethane.

Deprotection and Salt Formation

Hydrochloride Salt Formation

- Conditions : HCl gas bubbled into ethyl acetate solution of the free base.

- Isolation : Filtration or rotary evaporation.

Analytical Data and Validation

¹H NMR of Final Product

IR and Mass Spectrometry

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Grignard Alkylation | Ketone formation | 75 | >95 | |

| Reductive Amination | Piperidine functionalization | 81 | >90 | |

| THP Deprotection | Hydroxyl group liberation | Quant. | >98 |

Challenges and Optimization Strategies

- Regioselectivity : Competing alkylation at piperidine nitrogen vs. oxygen addressed via protective groups.

- Steric Hindrance : Bulky tetrahydro-2H-pyran-4-yl group necessitates prolonged reaction times (6–8 hours).

- Purification : Silica gel chromatography critical for isolating non-polar intermediates.

Análisis De Reacciones Químicas

Types of Reactions

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or tetrahydropyran moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Physicochemical and Functional Differences

- THP vs. Tetrahydrothiophene : Replacing oxygen with sulfur in the heterocycle (e.g., 1-(tetrahydrothiophen-3-yl)piperidin-3-ol) increases lipophilicity and alters metabolic pathways due to sulfur’s larger atomic radius and reduced electronegativity .

- Hydrochloride Salt vs. Free Base : The hydrochloride form of the target compound improves aqueous solubility, critical for in vitro assays or formulation, whereas the free base (3-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol) may be preferred for organic-phase reactions .

Actividad Biológica

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a piperidine ring and a tetrahydro-2H-pyran moiety, which contribute to its biological activity.

Research indicates that compounds with piperidine structures often interact with various receptor systems in the body, including:

- Muscarinic Receptors : These are implicated in cognitive functions and may be targeted for conditions like Alzheimer’s disease .

- Opioid Receptors : The compound’s design suggests potential interactions with opioid pathways, which are crucial for pain modulation .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown:

- Inhibition of Tumor Growth : A study reported that compounds similar to 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride inhibited tumor growth in various models, with some achieving an IC50 value of less than 1 µM against A549 lung cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound is also being explored. Its ability to modulate muscarinic receptors may offer therapeutic benefits in neurodegenerative diseases. For example:

- Cognitive Enhancement : Compounds designed as muscarinic agonists have been shown to improve cognitive functions in preclinical models .

Study on Anticancer Efficacy

In a controlled study involving various human cancer cell lines, the efficacy of related piperidine derivatives was assessed. The results indicated that these compounds could significantly enhance lifespan in murine models when compared to standard treatments like fluorouracil:

| Treatment | % Lifespan Increase |

|---|---|

| Compound A | 42.86% |

| Fluorouracil | Control |

This highlights the potential of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride as a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-ol hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis often involves multi-step reactions, including protection/deprotection strategies and selective functionalization. For example, tetrahydro-2H-pyran derivatives can be synthesized via acid-catalyzed ring-opening or nucleophilic substitution, as seen in similar bicyclic systems . To optimize yields:

- Use anhydrous conditions (e.g., dry dichloromethane) to minimize side reactions.

- Employ catalysts like pyridinium p-toluenesulfonate (PPTS) for efficient tetrahydropyran protection .

- Monitor reaction progress with TLC or LC-MS to isolate intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use reverse-phase chromatography with UV detection (e.g., 206 nm) to assess purity (>95% as per industry standards) .

- 1H/13C NMR : Confirm stereochemistry and hydrogen bonding patterns, especially for the piperidin-3-ol and tetrahydro-2H-pyran moieties .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ = ~312.4 amu for related compounds) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine powders .

- First Aid : Flush eyes with water for 15 minutes if exposed; rinse skin with soap and water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform assays across a concentration range (e.g., 1 nM–10 µM) to identify non-linear effects.

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for proposed targets (e.g., neurotransmitter receptors) .

- Data Normalization : Compare results against structurally similar controls (e.g., piperidine derivatives lacking the tetrahydro-2H-pyran group) .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Methodological Answer :

- Salt Selection : Hydrochloride salts improve aqueous solubility but may require pH adjustment for stability .

- Co-Solvents : Use DMSO:PBS mixtures (e.g., 10:90 v/v) for in vitro assays .

- Prodrug Design : Modify the hydroxyl group on piperidin-3-ol to enhance membrane permeability .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) to assess activity differences .

- Molecular Docking : Compare binding affinities of (R)- and (S)-configurations using software like AutoDock Vina .

- Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical hydrogen bonds or steric clashes .

Q. What role does the tetrahydro-2H-pyran group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.